Thieno[3,2-c]pyridin-2-ylboronic acid
Overview
Description
Thieno[3,2-c]pyridin-2-ylboronic acid is a useful research compound. Its molecular formula is C7H6BNO2S and its molecular weight is 179.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Molecular Engineering One notable study describes the synthesis and photophysical properties of fluorescent thieno[3,2-b]pyridine-5(4H)-one derivatives. Utilizing Suzuki-Miyaura cross-coupling reactions among other techniques, researchers demonstrated that the photophysical attributes of these compounds are tunable by modifying the functional groups on the thieno[3,2-b]pyridine scaffold. This finding opens up possibilities for their application in molecular engineering and as fluorescent probes due to their chemically adjustable photophysical properties (Dan-Bi Sung et al., 2018).
Antitumor Potential and Drug Delivery Another study focused on the fluorescence properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, which had been evaluated previously for their potential antitumor properties. The research found that these compounds exhibit reasonable fluorescence quantum yields and solvatochromic behavior. Their incorporation into lipid membranes and nanoliposomes suggests their utility in future drug delivery applications, showcasing their potential in medicinal chemistry and oncology (M. S. D. Carvalho et al., 2013).
Dye Synthesis and Textile Applications The synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and their application as disperse dyes represent another intriguing research avenue. These derivatives were applied to polyester fibers, demonstrating their utility in the textile industry due to their spectral characteristics and fastness properties (Yuh-Wen Ho, 2005).
Synthesis and Biological Relevance Moreover, research on thieno[3,2-d]pyrimidine derivatives has highlighted their significance in pharmaceutical development. These compounds exhibit various pharmacological activities, underscoring their potential as a versatile platform for drug discovery. The review of current research on thieno[3,2-d]pyrimidines emphasizes their biological importance across different domains, including anticancer, anti-infectious, and CNS drug discoveries (F. Islam & T. M. Quadery, 2021).
Chemical Synthesis and Antimicrobial Evaluation The synthesis of new thienopyridine, pyrazolopyridine, and pyridothienopyrimidine derivatives further exemplifies the chemical versatility of thieno[3,2-c]pyridin-2-ylboronic acid derivatives. These studies not only showcase the compounds' synthetic accessibility but also their potential in antimicrobial applications, providing a foundation for future research in combating microbial resistance (N. M. Rateb et al., 2011).
Mechanism of Action
Target of Action
Thieno[3,2-c]pyridin-2-ylboronic acid is a unique chemical compound that has been used in early discovery research . .
Biochemical Pathways
It’s worth noting that boronic acids are often used in suzuki-miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds.
Result of Action
The compound’s potential as a kinase inhibitor has been suggested , indicating that it may have effects on cell signaling pathways.
Properties
IUPAC Name |
thieno[3,2-c]pyridin-2-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMDFQBZMATQMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CN=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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